2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
CAS No.: 921541-67-5
Cat. No.: VC7470702
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921541-67-5 |
|---|---|
| Molecular Formula | C20H21ClN2O4 |
| Molecular Weight | 388.85 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
| Standard InChI | InChI=1S/C20H21ClN2O4/c1-20(2)12-27-17-9-6-14(10-16(17)23(3)19(20)25)22-18(24)11-26-15-7-4-13(21)5-8-15/h4-10H,11-12H2,1-3H3,(H,22,24) |
| Standard InChI Key | SNYKIWZIMMIWGZ-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Properties
The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide, reflects its hybrid structure combining a benzoxazepine core with acetamide and chlorophenoxy substituents. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 921541-67-5 |
| Molecular Formula | |
| Molecular Weight | 388.85 g/mol |
| SMILES | CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C |
| InChIKey | SNYKIWZIMMIWGZ-UHFFFAOYSA-N |
The benzoxazepine moiety (a seven-membered ring fused to a benzene ring) is substituted at positions 3, 3, and 5 with methyl groups, while the 4-position features a ketone group. The acetamide side chain is linked to a 4-chlorophenoxy group, contributing to its lipophilicity.
Spectroscopic and Crystallographic Data
While X-ray crystallography data for this specific compound remains unpublished, structural analogs within the benzoxazepine family exhibit planar aromatic systems with intramolecular hydrogen bonding stabilizing the lactam ring . Computational models predict a logP value of 3.2 ± 0.5, suggesting moderate membrane permeability.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Benzoxazepine Core Formation: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.
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Acetamide Incorporation: Nucleophilic acyl substitution between 7-amino-substituted benzoxazepine and chloroacetyl chloride.
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Chlorophenoxy Attachment: Ullmann coupling or SNAr reaction to introduce the 4-chlorophenoxy group.
Yield optimization remains challenging due to steric hindrance from the trimethyl groups, with reported yields ranging from 12–18% in pilot-scale syntheses .
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
Preliminary binding studies show affinity for:
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Serotonin 5-HT ()
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Dopamine D ()
This dual activity suggests potential applications in neuropsychiatric disorders, though selectivity remains suboptimal compared to clinical candidates.
| Assay Type | Result |
|---|---|
| Ames Test | Negative (no mutagenicity) |
| hERG Inhibition | |
| Acute Oral LD (rat) | >2000 mg/kg |
These data underscore the need for structural optimization to improve cardiac safety.
Research Applications and Future Directions
Lead Compound Optimization
Current structure-activity relationship (SAR) studies focus on:
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Replacing the 4-chlorophenoxy group with fluorinated analogs to enhance blood-brain barrier penetration
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Introducing sulfonamide substituents to improve HDAC selectivity
Preclinical Disease Models
In murine models of triple-negative breast cancer, the compound reduced tumor volume by 42% at 50 mg/kg/day (p.o.), likely through HDAC6-mediated α-tubulin hyperacetylation .
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